
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group attached to a quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
科学的研究の応用
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers with specific properties.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)-4-quinolinecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
8-(Trifluoromethyl)-4-quinolinecarboxylic acid: Lacks the 4-methylphenyl group, affecting its biological activity.
4-Quinolinecarboxylic acid: The simplest form, lacking both the 4-methylphenyl and trifluoromethyl groups.
Uniqueness
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid is unique due to the presence of both the trifluoromethyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential as a versatile building block in organic synthesis and its effectiveness in various applications.
特性
分子式 |
C18H12F3NO2 |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
2-(4-methylphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO2/c1-10-5-7-11(8-6-10)15-9-13(17(23)24)12-3-2-4-14(16(12)22-15)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChIキー |
RQOZWFWATJZIBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082580.png)
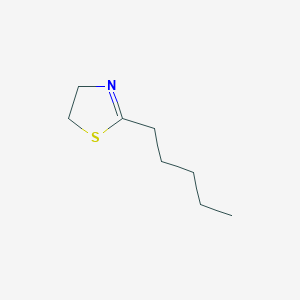
![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)

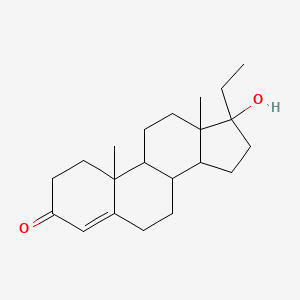
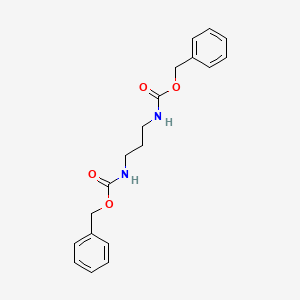
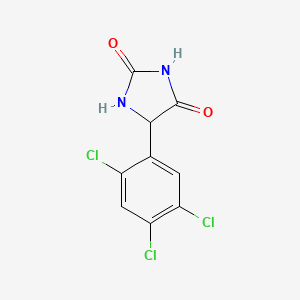
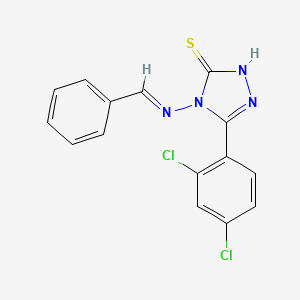

![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)


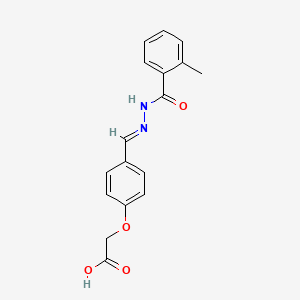
![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
